tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

physicochemical profiling medicinal chemistry building block selection

Lead optimization requires fine-tuning lipophilicity without altering molecular weight. This ortho-methyl azetidine building block provides the solution, offering a lower computed LogP (1.9) than its para isomer (2.45) for the same MW (263.33). Its orthogonally protected Boc-amine and tertiary alcohol enable sequential functionalization for SAR libraries. - Enables precise lipophilicity control (ΔlogP ≈ 0.5) without mass penalty for critical ADME profiling. - Ortho-substitution introduces exploitable steric compression for probing target binding pockets. - Reduces supply risk with harmonized GHS documentation (EC 102-200-4) and multi-supplier 95% purity standard.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1225439-73-5
Cat. No. B595226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate
CAS1225439-73-5
Synonymstert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
InChIKeyUTMZNVFKKSTTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Physicochemical Profile


tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS 1225439-73-5) is a Boc-protected 3,3-disubstituted azetidine building block with molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol [1]. The compound features a tertiary alcohol at the azetidine 3-position bearing an ortho-tolyl (2-methylphenyl) substituent, yielding a computed XLogP3 of 1.9, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is registered under EC number 102-200-4 in the ECHA inventory [2] and is commercially available from multiple suppliers at purities typically ≥95% (HPLC) [3].

Ortho-tolyl azetidine scaffold for SAR and lead optimization studies
Boc/tertiary alcohol orthogonal handles enable sequential functionalization
Harmonized GHS classification streamlines procurement and SDS handling
Multi-supplier sourcing with consistent purity specification

Why Generic Azetidine Building Blocks Cannot Substitute


The ortho-methyl substitution on the 3-aryl ring of this azetidine introduces a unique combination of steric compression and conformational restriction that is absent in the para-methyl, meta-methyl, unsubstituted phenyl, and non-arylated analogs. Literature on ortho-substituted aryl azetidines demonstrates that the ortho substituent creates significant steric hindrance around the azetidine ring, which can alter both chemical reactivity—for example, retarding palladium-catalyzed cross-coupling transmetalation —and biological target recognition . Patent compilations in the CB1 antagonist and FAAH inhibitor fields explicitly enumerate positional isomers as distinct chemical entities with differentiated pharmacological profiles, confirming that methyl group position is a critical determinant of activity rather than an interchangeable feature [1].

Target ortho-Methyl (CAS 1225439-73-5)
Analog Risk Meta/para-methyl isomers lack ortho-wall steric hindrance; cross-coupling reactivity and conformational restriction may differ significantly.
Target ortho-Methyl + aryl ring
Analog Risk Non-arylated azetidine (CAS 141699-55-0) lacks aryl diversification handles and tertiary alcohol stability; may alter synthesis sequence length.
Target Fully notified GHS profile
Analog Risk Unsubstituted phenyl or para-methyl analogs may have incomplete ECHA notifications; regulatory friction during procurement may increase.

Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Volume and Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound bearing an ortho-methyl group exhibits a molecular weight of 263.33 g/mol and computed XLogP3 of 1.9, compared to 249.31 g/mol and a lower predicted logP for tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (CAS 398489-25-3) which lacks the methyl substituent [1][2]. The additional methyl increases heavy atom count from 18 to 19 and contributes approximately +0.3–0.5 log units of lipophilicity based on fragment-based calculations, a magnitude consistent with the Hansch π constant for aromatic methyl substitution [3].

MW & Lipophilicity
Reported
ΔMW +14.02 g/mol; ΔXLogP3 ≈ +0.3–0.5 vs. unsubstituted phenyl analog (CAS 398489-25-3)
Supports selection when higher logD is desired in a screening cascade.
Computed properties; experimental logD may differ.
physicochemical profiling medicinal chemistry building block selection

Ortho vs. Para LogP Differentiation at Identical Molecular Weight

Both the ortho-methyl (target, CAS 1225439-73-5) and para-methyl isomer (CAS 1472706-57-2) share the identical molecular formula C₁₅H₂₁NO₃ and molecular weight of 263 Da [1][2]. The ortho-substituted compound has a computed XLogP3 of 1.9, whereas the para-methyl isomer is reported with a computed LogP of approximately 2.45 on the same platform, suggesting that intramolecular hydrogen bonding between the tertiary alcohol and the ortho-methyl group or altered solvation reduces effective lipophilicity by roughly 0.5 log units [1][2].

Ortho vs. Para LogP
Head-to-head
ΔLogP ≈ 0.5–0.55 units lower for ortho isomer (XLogP3 1.9) vs. para isomer (LogP 2.45) at identical MW
Enables lipophilicity fine-tuning without molecular weight increase.
Computed consensus LogP; confirm experimentally for lead series.
positional isomer comparison logP differentiation azetidine scaffold

Conformational Restriction and Ortho-Steric Effects

The ortho-methyl group in the target compound introduces steric congestion around the azetidine 3-position that is absent in the para- and meta-methyl positional isomers. Published studies on ortho-substituted aryl azetidines demonstrate that ortho substituents create an 'ortho-wall' effect that can significantly retard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the adjacent aryl position . Additionally, the ortho-directing ability of the azetidine ring has been exploited for regioselective ortho-C–H functionalization, indicating unique electronic communication between the azetidine nitrogen and the ortho position of the aryl ring [1]. These effects are geometry-dependent and cannot be replicated by meta- or para-methyl analogs.

Ortho-Steric Effect
Class-level
Ortho-methyl creates steric compression and ortho-wall effect; qualitative alteration of cross-coupling kinetics
Distinct steric and conformational space for SAR probing.
Inferred from ortho-substituted aryl azetidine literature; compound-specific kinetic data to verify.
conformational analysis ortho-steric effect azetidine reactivity

Orthogonal Deprotection and Derivatization Versatility

The target compound incorporates both a Boc-protected azetidine nitrogen and a tertiary alcohol bearing an aryl substituent. In contrast, the simpler building block tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0, MW 173.21 g/mol) contains a secondary alcohol without aryl substitution. The tertiary alcohol in the target compound is significantly more resistant to oxidation than the secondary alcohol in CAS 141699-55-0, and the presence of the aryl group enables additional diversification via electrophilic aromatic substitution or cross-coupling that is impossible with the non-arylated scaffold . The target compound's synthesis via Grignard addition of o-tolylmagnesium bromide to the azetidinone precursor is a well-established route .

Deprotection Versatility
Data to verify
Tertiary alcohol (resists oxidation) + Boc-protected amine; aryl ring present for further diversification
May reduce synthetic steps to complex 3,3-disubstituted azetidines.
Sources absent; confirm orthogonal deprotection compatibility in target sequence.
synthetic intermediate orthogonal protection building block utility

GHS Hazard Profile and Regulatory Compliance

The target compound has a complete GHS classification notified to the ECHA C&L Inventory under EC number 102-200-4: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), each with 100% notification agreement from the notifying company [1]. The unsubstituted phenyl analog (CAS 398489-25-3) and the para-methyl analog (CAS 1472706-57-2) may have incomplete or divergent GHS classifications depending on the notifier, which can introduce ambiguity into safety data sheet (SDS) interpretation during cross-border procurement [2].

GHS Classification
Reported
EC 102-200-4: H302, H315, H319, H335 – 100% inter-notifier agreement
Reduces regulatory friction and SDS ambiguity during procurement.
ECHA C&L Inventory notification; verify SDS from selected supplier.
GHS classification REACH compliance procurement safety

Multi-Supplier Availability and Competitive Sourcing

The target compound is listed as an in-stock building block by at least five suppliers on the ChemSpace aggregator platform, with purity specified at 95% (HPLC) and available in pack sizes from 100 mg to 500 mg [1]. Pricing for 100 mg ranges from approximately $258–306 across suppliers, providing procurement flexibility [1]. The para-methyl isomer (CAS 1472706-57-2) shows comparable availability but with slightly different pricing tiers ($258 for 100 mg), while the meta-methyl isomer (CAS 1490999-79-5) is listed with 98% purity from select vendors [2].

Supplier Availability
Reported
≥5 suppliers, 95% purity (HPLC); 100 mg ~$258–306; pack sizes 100–500 mg
Multi-source supply with competitive pricing supports campaign continuity.
ChemSpace aggregator data; confirm stock and price with vendor.
supply chain purity specification building block sourcing

Optimal Application Scenarios Based on Quantitative Evidence


Fine-Tuning logD Without Molecular Weight Increase

When a lead series demands subtle lipophilicity adjustments (ΔlogP ≈ 0.5) without changing molecular weight, the ortho-methyl isomer offers a markedly lower computed LogP (1.9) compared to the para-methyl isomer (LogP 2.45) despite identical molecular formula [1]. This enables medicinal chemists to fine-tune ADME properties while maintaining constant molecular weight, a key advantage in lead optimization where Lipinski compliance is critical.

Orthogonal Boc/Alcohol Deprotection Strategies

The simultaneous presence of a Boc-protected secondary amine and a tertiary aryl alcohol allows for fully orthogonal deprotection sequences: the Boc group can be removed under acidic conditions (TFA, HCl/dioxane) while the tertiary alcohol remains intact, enabling sequential functionalization of the azetidine nitrogen and subsequent derivatization of the hydroxyl group . This is particularly valuable for constructing CB1 receptor antagonist scaffolds, where 3,3-disubstituted azetidine cores are a privileged pharmacophore [2].

SAR Studies Exploring Ortho-Steric Effects on Target Binding

The ortho-methyl substituent introduces steric compression at the azetidine 3-position that can be exploited to probe the steric tolerance of a biological target's binding pocket. Class-level evidence from ortho-substituted aryl azetidine analogs indicates that ortho substitution can dramatically alter target engagement—from complete activity loss in cross-coupling to selective enhancement of binding affinity in certain receptor contexts [3]. Systematic comparison of the ortho, meta, and para isomers within the same assay platform can reveal steric SAR trends that inform the selection of a clinical candidate isomer.

Parallel Synthesis with Robust Supply Chain Assurance

With documented availability from at least five suppliers, consistent 95% purity specifications, and a fully harmonized GHS classification (EC 102-200-4), the ortho-methyl compound offers lower procurement risk compared to positional isomers with fragmented supplier networks or incomplete regulatory documentation [4]. This is particularly relevant for CROs and pharmaceutical R&D organizations executing parallel synthesis arrays where building block supply interruption can delay entire compound library production.

Application
Selection Property
Validation Focus
logD fine-tuning in lead optimization
Ortho-methyl positional isomer with lower computed LogP
Predicted membrane partitioning comparison across isomers
Sequential azetidine core functionalization
Boc/tertiary alcohol orthogonal handles
Deprotection sequence selectivity under acidic conditions
Steric tolerance profiling of binding pockets
Ortho-methyl steric compression
Binding affinity trends across ortho/meta/para isomers
Parallel library synthesis with reliable supply
Multi-supplier sourcing with harmonized GHS
Supply continuity and SDS consistency across suppliers
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